

Application Notes and Protocols: Synthesis of Aryl Fluorosulfates using Sulfuryl Fluoride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl fluorosulfates have emerged as versatile and powerful building blocks in modern organic synthesis, finding significant applications in drug discovery, chemical biology, and materials science.[1][2][3] Their unique reactivity profile, particularly as partners in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has established them as indispensable tools for medicinal chemists.[4][5][6] The fluorosulfate moiety can act as a stable covalent warhead for targeting specific amino acid residues like tyrosine, lysine, serine, and histidine in proteins, enabling the development of novel covalent inhibitors and chemical probes.[7][8][9] Furthermore, aryl fluorosulfates serve as excellent alternatives to triflates in various transition-metal-catalyzed cross-coupling reactions.[1]

Historically, the synthesis of aryl fluorosulfates involved hazardous reagents and challenging procedures.[10] However, the use of **sulfuryl fluoride** (SO₂F₂) has become a more common and efficient method.[11] Direct handling of gaseous SO₂F₂ still poses safety concerns due to its toxicity.[12] A significant advancement in this area is the ex situ generation of SO₂F₂ from a stable solid precursor, 1,1'-sulfonyldiimidazole (SDI), in a two-chamber reactor.[10][13][14] This approach circumvents the need to handle gaseous SO₂F₂, making the synthesis of aryl fluorosulfates safer, more convenient, and scalable.[13][15]

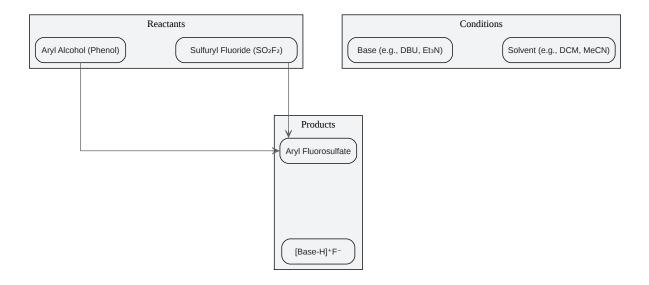
These application notes provide a detailed protocol for the synthesis of aryl fluorosulfates from phenols using the ex situ generation of **sulfuryl fluoride**, along with quantitative data for a



variety of substrates.

General Reaction Scheme

The overall transformation involves the reaction of a phenol with **sulfuryl fluoride** in the presence of a base to yield the corresponding aryl fluorosulfate.



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Caption: General reaction for aryl fluorosulfate synthesis.

Experimental Workflow: Two-Chamber Reactor

A key innovation for the safe synthesis of aryl fluorosulfates is the use of a two-chamber reactor for the ex situ generation of **sulfuryl fluoride** gas.[12] This setup physically separates the gas



generation from the reaction with the phenolic substrate.



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Caption: Workflow for the two-chamber synthesis of aryl fluorosulfates.

Detailed Experimental Protocol

This protocol is adapted from the work of De Borggraeve and coworkers for the ex situ generation of **sulfuryl fluoride**.[10][13]

Materials:

- Two-chamber reactor
- Phenolic substrate
- 1,1'-Sulfonyldiimidazole (SDI)
- Potassium Fluoride (KF)
- Trifluoroacetic Acid (TFA)
- Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
- Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N))



- Stir bars
- Standard laboratory glassware for workup and purification

Procedure:

- Preparation of Chamber B (Reaction Chamber):
 - To Chamber B of a two-chamber reactor, add the phenolic substrate (1.0 equiv).
 - Add a suitable base, such as DBU (1.5 equiv).
 - Dissolve the substrate and base in an appropriate anhydrous solvent (e.g., DCM).
- Preparation of Chamber A (Gas Generation Chamber):
 - In Chamber A, place 1,1'-sulfonyldiimidazole (SDI, 1.5 equiv) and potassium fluoride (KF, 4.0 equiv).
 - Ensure the two chambers are properly connected and sealed.
- Reaction Initiation:
 - Slowly add trifluoroacetic acid (TFA, 4.0 equiv) to Chamber A. The rapid generation of SO₂F₂ gas will commence.[12][13]
 - The generated gas will diffuse into Chamber B and react with the phenol.
 - Stir the contents of both chambers vigorously.
 - The reaction in Chamber B is typically run at room temperature. For less reactive phenols,
 Chamber A can be gently heated to 40 °C to ensure complete gas generation.[10]
- Reaction Monitoring and Workup:
 - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are generally complete within 1-18 hours.[10]



- Upon completion, quench the reaction by carefully adding water to Chamber B.
- Transfer the contents of Chamber B to a separatory funnel.
- Perform an aqueous acid/base wash (e.g., with 1M HCl and saturated NaHCO₃ solution)
 to remove the base and any unreacted phenol.[15]
- Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

 The crude aryl fluorosulfate can be purified by column chromatography on silica gel to afford the final product.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various aryl fluorosulfates using the two-chamber reactor method.



Phenolic Substrate	Base	Solvent	Time (h)	Temperatur e (°C)	Yield (%)
4- Methoxyphen ol	DBU	DCM	1	RT	98
4-tert- Butylphenol	DBU	DCM	1	RT	99
4- Bromophenol	DBU	DCM	1	RT	99
4-Nitrophenol	DBU	MeCN	18	RT	95
2-Naphthol	DBU	DCM	1	RT	99
Estrone	DBU	DCM	1	RT	92
4-Hydroxy-N- methyl- piperidine	DBU	DCM	1	RT	93
3- Hydroxypyridi ne	DBU	MeCN	18	RT	85
4- Hydroxycoum arin	DBU	MeCN	18	RT	75

Data adapted from Veryser et al., Org. Lett., 2017, 19, 5244-5247.[13]

Applications in Drug Development

Aryl fluorosulfates are increasingly recognized for their potential in drug discovery and development.[16]

• Covalent Inhibitors: The fluorosulfate group can act as a "warhead" to form covalent bonds with specific amino acid residues within a protein's binding site, leading to potent and selective irreversible inhibitors.[8]



- Chemical Probes: By incorporating a clickable handle, aryl fluorosulfates can be used as chemical probes to identify and validate new drug targets through chemoproteomic approaches.[7][8]
- Late-Stage Functionalization: The SuFEx reaction allows for the late-stage introduction of the fluorosulfate moiety into complex drug-like molecules, enabling rapid diversification and optimization of lead compounds.[17]
- PET Imaging: The development of methods for the rapid 18F-radiolabeling of aryl fluorosulfates has opened up new avenues for their use as PET imaging agents.[4][5]

Safety Information

- Sulfuryl fluoride (SO₂F₂) is a toxic and corrosive gas. The ex situ generation method described herein significantly improves safety by avoiding direct handling of the gas cylinder.
 [12]
- 1,1'-Sulfonyldiimidazole (SDI) is a solid precursor that is easier and safer to handle.[10][15]
- Trifluoroacetic acid (TFA) is corrosive and should be handled with care in a well-ventilated fume hood.
- Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.
- The two-chamber reactor should be properly sealed to prevent leakage of SO₂F₂ gas.[13]

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